6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core substituted with a 3,4-dimethoxybenzenesulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Based on the structural similarity to pyrazolo[3,4-d]pyrimidines, it can be hypothesized that it may interact with its targets (like cdk2) and inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
If it indeed inhibits cdk2, it could affect the cell cycle regulation pathway, potentially leading to the inhibition of cell proliferation .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially lead to the inhibition of cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a pyrimidine derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrimido[4,5-d]pyrimidine: Shares the pyrimidine core but differs in the arrangement of the rings.
Pyrrolo[2,3-d]pyrimidine: Similar core structure with different substitution patterns.
Uniqueness
6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution with the 3,4-dimethoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-13-4-3-11(5-14(13)21-2)22(18,19)17-7-10-6-15-9-16-12(10)8-17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWUFSUSZZWGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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